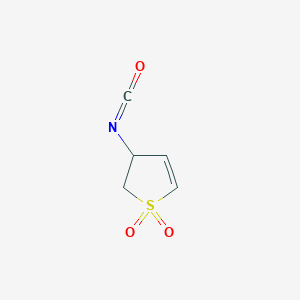

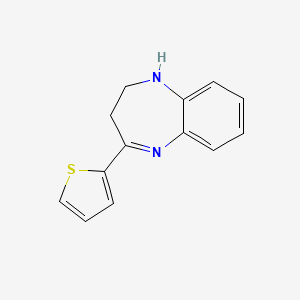

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide is a chemical species that can be inferred to have potential reactivity based on its structural analogs discussed in the provided papers. Although the papers do not directly discuss this compound, they provide insights into the behavior of similar sulfur-containing heterocycles and their derivatives.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles, such as 1,3-dihydroisothianaphthen-2,2-dioxides, involves the deprotonation and subsequent electrophilic attack to yield substituted sulfones. These sulfones can undergo thermolysis to extrude SO2 and form polycyclic products, as demonstrated in the preparation of 1-substituted sulfones and their conversion to polycyclic products .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide, such as 2,3-dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides, exhibits a self-complementary hydrogen-bond donor-acceptor system. This characteristic facilitates intermolecular association through hydrogen bonding, leading to the formation of novel hydrogen-bonded dimers with large bicyclic bridges .

Chemical Reactions Analysis

Chemical reactions involving the addition of isocyanates to organometallic compounds, such as N-trimethylstannyl(diphenylmethylene)amine, result in the formation of triazine derivatives through a polar [4+2] cycloaddition. This suggests that isocyanate groups in compounds like 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide may participate in similar cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide can be extrapolated from the behavior of structurally related compounds. For instance, the concentration and temperature-dependent NMR spectra of 2,3-dihydro-2-isopropyl-3-hydroxybenzisothiazole 1,1-dioxide suggest that similar compounds may exhibit unique solution-state properties due to molecular association. Additionally, X-ray crystallography confirms the solid-state structure of related N-alkyl-2-formylbenzenesulfonamides as dihydrobenzisothiazole dioxides .

Applications De Recherche Scientifique

Spectroscopic and Theoretical Quantum Chemical Studies

Studies on compounds like 2,5-dihydrothiophene-1,1-dioxide, closely related to 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide, have been conducted using FTIR and FT-Raman spectral techniques along with B3LYP methods. These studies provide insights into the structural, vibrational, and electronic properties of such compounds. They offer valuable information on geometry optimization, molecular electrostatic potential surfaces, electron density distribution, and sites of chemical reactivity, which are crucial for understanding the electronic properties and potential applications of these compounds (Arjunan et al., 2015).

Reactions with Sulfur and Nitrogen Nucleophiles

3-Oxo-2,3-dihydrothiophene 1,1-dioxide, a derivative of the target compound, has shown reactivity with sulfur and nitrogen nucleophiles. This property enables the formation of various compounds like vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. Such reactions, which can occur even at room temperature, are significant for the synthesis of a range of sulfur and nitrogen-containing organic compounds (Hofsløkken & Skattebol, 1999).

Alkylation and Conversion to Precursors

The compound 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide, related to the target molecule, can undergo alkylation and conversion into precursors for 1,1-disubstituted buta-1,3-dienes and asymmetric dicycloalkylidenylethanes. This indicates the potential of such compounds in synthetic organic chemistry, particularly in the creation of complex molecular structures (Tso et al., 1987).

Modified Synthesis and Structural Features

Modified synthesis techniques have been developed for compounds like 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide, which share a similar structure with the target compound. These techniques are used for synthesizing a range of previously unknown compounds, highlighting the versatility and potential of these thiophene dioxides in synthetic chemistry (Savelev et al., 2021).

Propriétés

IUPAC Name |

3-isocyanato-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXCKZNXWROIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378192 |

Source

|

| Record name | 3-isocyanato-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide | |

CAS RN |

61308-98-3 |

Source

|

| Record name | 3-isocyanato-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)